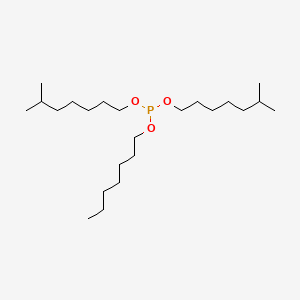
Heptyl bis(6-methylheptyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl bis(6-methylheptyl) phosphite is an organophosphorus compound with the molecular formula C16H35O2P It is a phosphite ester, which means it contains a phosphorus atom bonded to three alkyl or aryl groups through oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptyl bis(6-methylheptyl) phosphite can be synthesized through the reaction of heptanol with phosphorus trichloride or phosphorus tribromide in the presence of a hydrocarbon tertiary amine. The reaction typically occurs at temperatures ranging from -30°C to 200°C, with a preferred range of 15°C to 65°C . The process involves the selective extraction of the trialkyl phosphite from the reaction mixture using an aliphatic or cycloaliphatic hydrocarbon as the extraction solvent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl bis(6-methylheptyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or phosphonates.
Reduction: It can be reduced to form phosphines.
Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Heptyl bis(6-methylheptyl) phosphite has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as an antioxidant in polymer stabilization and as a flame retardant in various materials.
Wirkmechanismus
The mechanism of action of heptyl bis(6-methylheptyl) phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, thereby preventing the degradation of polymers and other materials. The compound’s reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . The formation of acidic hydrogen phosphates during the reaction enhances its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(6-methylheptyl)phosphinic acid: Similar in structure but contains a phosphinic acid group instead of a phosphite ester.
Diisooctylphosphinic acid: Another related compound with similar applications in polymer stabilization and flame retardancy.
Uniqueness
Heptyl bis(6-methylheptyl) phosphite is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. Its effectiveness as an antioxidant and flame retardant is enhanced by the presence of these groups, making it a valuable compound in various industrial applications.
Eigenschaften
Molekularformel |
C23H49O3P |
|---|---|
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
heptyl bis(6-methylheptyl) phosphite |
InChI |
InChI=1S/C23H49O3P/c1-6-7-8-9-14-19-24-27(25-20-15-10-12-17-22(2)3)26-21-16-11-13-18-23(4)5/h22-23H,6-21H2,1-5H3 |
InChI-Schlüssel |
LTRYFZIFPQECKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOP(OCCCCCC(C)C)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















